Flindersine
CAS No.: 523-64-8
VCID: VC21320904
Molecular Formula: C14H13NO2
Molecular Weight: 227.26 g/mol
* For research use only. Not for human or veterinary use.

Description |
Flindersine is a naturally occurring alkaloid primarily derived from plant species such as Fagara heitzii, which belongs to the Rutaceae family. It features a unique pyranoquinoline framework with a molecular formula of C₁₄H₁₃NO₂ and a molecular weight of approximately 227.26 g/mol . This compound exhibits significant structural complexity, including a lactam group that can undergo tautomerism, leading to various isomeric forms. Biological ActivitiesFlindersine has been studied for its diverse biological activities, including antimicrobial, antitumor, antidiabetic, and antilipidemic effects. It has shown effectiveness against various bacterial strains and cancer cell lines, suggesting its potential as a therapeutic agent . Antidiabetic and Antilipidemic EffectsResearch indicates that flindersine possesses potent antidiabetic and antilipidemic activities. It improves insulin sensitivity by enhancing the phosphorylation of AMPK, GLUT4 translocation, and PPARγ agonism in adipose tissue and skeletal muscles of diabetic rats. Flindersine also reduces blood glucose levels, body weight gain, and plasma insulin concentration while increasing antioxidant enzyme activities . Antifeedant and Larvicidal ActivitiesFlindersine exhibits significant antifeedant and larvicidal activities against agricultural pests such as Helicoverpa armigera and Spodoptera litura. It also shows larvicidal activity against vector mosquitoes like Anopheles stephensi and Culex quinquefasciatus .
Synthesis and DerivativesFlindersine can be synthesized using multiple strategies, including a two-step process involving isoprene and 4-hydroxyquinolin-2(1H)-one . Its derivatives, such as N-methylflindersine, have been isolated from related plant species and exhibit similar biological activities . |
||||||||||||||||||||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|
CAS No. | 523-64-8 | ||||||||||||||||||||||||||||
Product Name | Flindersine | ||||||||||||||||||||||||||||
Molecular Formula | C14H13NO2 | ||||||||||||||||||||||||||||
Molecular Weight | 227.26 g/mol | ||||||||||||||||||||||||||||
IUPAC Name | 2,2-dimethyl-6H-pyrano[3,2-c]quinolin-5-one | ||||||||||||||||||||||||||||
Standard InChI | InChI=1S/C14H13NO2/c1-14(2)8-7-10-12(17-14)9-5-3-4-6-11(9)15-13(10)16/h3-8H,1-2H3,(H,15,16) | ||||||||||||||||||||||||||||
Standard InChIKey | PXNMNABLQWUMCX-UHFFFAOYSA-N | ||||||||||||||||||||||||||||
SMILES | CC1(C=CC2=C(O1)C3=CC=CC=C3NC2=O)C | ||||||||||||||||||||||||||||
Canonical SMILES | CC1(C=CC2=C(O1)C3=CC=CC=C3NC2=O)C | ||||||||||||||||||||||||||||
Synonyms | flindersine | ||||||||||||||||||||||||||||
PubChem Compound | 68230 | ||||||||||||||||||||||||||||
Last Modified | Aug 15 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume